BenchChemオンラインストアへようこそ!

O-(piperidin-3-yl)hydroxylamine hydrochloride

Fragment-based drug discovery Scaffold geometry Ornithine decarboxylase inhibition

O-(Piperidin-3-yl)hydroxylamine hydrochloride (CAS 160230-02-4, MFCD20668990) is a bifunctional building block featuring a secondary piperidine amine and an O-linked hydroxylamine (aminooxy) group at the 3-position of the saturated heterocycle. With a molecular weight of 152.62 g/mol (free base: C5H12N2O, 116.16 g/mol) and a topological polar surface area of 47.3 Ų, it presents three hydrogen bond donors and three acceptors, indicating moderate polarity suitable for aqueous and organic solvent compatibility.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 160230-02-4
Cat. No. B1407226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(piperidin-3-yl)hydroxylamine hydrochloride
CAS160230-02-4
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)ON.Cl
InChIInChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
InChIKeyZQVABFYUDFKQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(Piperidin-3-yl)hydroxylamine Hydrochloride (CAS 160230-02-4): A 3-Aminooxy-Piperidine Building Block for Medicinal Chemistry and Chemical Biology


O-(Piperidin-3-yl)hydroxylamine hydrochloride (CAS 160230-02-4, MFCD20668990) is a bifunctional building block featuring a secondary piperidine amine and an O-linked hydroxylamine (aminooxy) group at the 3-position of the saturated heterocycle. With a molecular weight of 152.62 g/mol (free base: C5H12N2O, 116.16 g/mol) and a topological polar surface area of 47.3 Ų, it presents three hydrogen bond donors and three acceptors, indicating moderate polarity suitable for aqueous and organic solvent compatibility [1]. The hydrochloride salt form enhances stability and handling relative to the free base. This compound belongs to a broader class of O-substituted hydroxylamines that serve as key intermediates for oxime ether formation, hydroxamic acid synthesis, and as warheads or linker precursors in targeted protein degradation (PROTAC) and ADC payload design . Its 3-substitution pattern on the piperidine ring distinguishes it from the more common 4-substituted regioisomer, offering differential vector geometry in fragment-based drug discovery and scaffold-hybridization strategies.

Why Generic Substitution of Piperidine-Hydroxylamine Building Blocks Fails Without Evidence of Functional Equivalence


O-(Piperidin-3-yl)hydroxylamine hydrochloride cannot be freely substituted with other piperidine-hydroxylamine isomers or O-substituted hydroxylamines without risking divergent biological activity, altered physicochemical properties, or incompatible synthetic outcomes. The position of the aminooxy group on the piperidine ring (3- vs. 4-substitution) fundamentally changes the exit vector geometry, which directly impacts target binding in fragment-based drug discovery. In a landmark patent on aminooxy-piperidines as ornithine decarboxylase (ODC) inhibitors, IC50 values varied from 0.21 to 6.1 µM across structurally related analogs, demonstrating that subtle changes in substitution pattern and stereochemistry produce non-linear shifts in potency [1]. Furthermore, the protonation state differs between mono-hydrochloride salts (like the target compound) and dihydrochloride variants, affecting stoichiometry in subsequent coupling reactions and solubility profiles. Even within the O-substituted hydroxylamine class, replacing the piperidine ring with a tetrahydropyran (O-heterocycle) or an acyclic alkyl chain alters both the pKa of the hydroxylamine NH2 and the metabolic stability of derived conjugates [2].

Quantitative Differentiation Evidence for O-(Piperidin-3-yl)hydroxylamine Hydrochloride Against Closest Analogs


Regioisomeric Differentiation: 3-Position vs. 4-Position Aminooxy Substitution on the Piperidine Scaffold

The target compound places the aminooxy (-O-NH2) group at the 3-position of the piperidine ring, whereas the more common regioisomer O-(piperidin-4-yl)hydroxylamine (CAS 143796-90-1) bears this group at the 4-position. This positional isomerism results in distinct spatial vectors for the reactive aminooxy moiety. In the context of ornithine decarboxylase (ODC) inhibition, the patent US5322852 explicitly teaches that compounds of the aminooxy-piperidine class exhibit IC50 values ranging from 0.21 to 6.1 µM against rat liver ODC, and that 'those compounds are preferred in which all substituents R are on one side with respect to the plane of the ring' [1]. The 3-substitution pattern, combined with defined stereochemistry (R or S configuration at the 3-position), allows for diastereomeric differentiation that is geometrically inaccessible to the 4-substituted regioisomer, which has a plane of symmetry through the ring .

Fragment-based drug discovery Scaffold geometry Ornithine decarboxylase inhibition

Physicochemical Differentiation: Computed Properties Impacting Permeability, Solubility, and Formulation

The target compound, as the mono-hydrochloride salt (C5H13ClN2O, MW 152.62), possesses distinct physicochemical properties compared to its N-methylated and dihydrochloride analogs. Its topological polar surface area (TPSA) is 47.3 Ų, with 3 hydrogen bond donors (piperidine NH, hydroxylamine NH2) and 3 hydrogen bond acceptors [1]. In contrast, O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS 132710-75-9) has a methyl group on the piperidine nitrogen that eliminates one HBD (reducing count to 2) and increases lipophilicity, while the dihydrochloride salt form adds a second chloride counterion that affects aqueous solubility and hygroscopicity . The target compound's mono-hydrochloride form ensures a defined 1:1 stoichiometry in coupling reactions, whereas dihydrochloride salts require base adjustment or introduce uncertainty in reagent equivalents. The computed rotatable bond count is 1 (the C-O bond), indicating conformational restraint that may favor specific binding poses relative to more flexible O-alkyl hydroxylamines such as O-benzylhydroxylamine [2].

Drug-likeness Physicochemical profiling Salt selection

Biological Target Class Differentiation: Aminooxy-Piperidines as Ornithine Decarboxylase (ODC) Inhibitors

Patent US5322852 establishes the aminooxy-piperidine scaffold, which encompasses O-(piperidin-3-yl)hydroxylamine as the simplest 3-substituted exemplar, as a novel class of ornithine decarboxylase (ODC) inhibitors. The patent reports IC50 values in the micromolar range down to approximately 0.2 µM (specifically, from 0.21 to 6.1 µM) for compounds of formula I against rat liver ODC [1]. The mechanism involves the aminooxy group acting as a pyridoxal-5'-phosphate (PLP) cofactor trap, forming a covalent oxime adduct with the PLP-lysine imine in the ODC active site—a mechanism shared across O-substituted hydroxylamines but with potency modulated by the piperidine scaffold's ability to occupy the substrate-binding pocket [2]. Notably, ODC inhibition by aminooxy-piperidines translates to antiproliferative activity demonstrated by growth inhibition of human T24 bladder carcinoma cells, providing a functional cellular readout beyond isolated enzyme data [1]. Compared to the simpler non-cyclic aminooxy-propylamine ODC inhibitors (e.g., aminooxypropylamine, IC50 ≈ 1–10 µM range as referenced in the patent's background), the piperidine scaffold offers enhanced conformational preorganization and potential for stereochemical optimization.

Polyamine biosynthesis Antiproliferative agents ODC inhibition

Commercial Availability and Purity Benchmarking Against Regioisomeric and N-Alkylated Analogs

The target compound is commercially available at a standard purity specification of 95% (HPLC) from multiple vendors, with the catalog identifier A1-00682 and MFCD20668990 . In comparison, the 4-substituted regioisomer O-(piperidin-4-yl)hydroxylamine (CAS 143796-90-1, free base) and its hydrochloride salt (CAS 419566-71-5) are less widely stocked and typically carry longer lead times. The N-methylated variant O-(1-methylpiperidin-4-yl)hydroxylamine dihydrochloride (CAS 132710-75-9) also maintains 95%+ purity but features a different salt stoichiometry (dihydrochloride) that must be compensated for in downstream reactions. The tetrahydropyran analog O-(tetrahydro-2H-pyran-4-yl)hydroxylamine hydrochloride (CAS 169956-81-4) offers comparable purity (95%) but differs in heteroatom composition (O vs. NH in the ring), which alters both basicity (predicted pKa of ~4.1 for the O-heterocycle conjugate acid vs. ~9-10 for the piperidine NH) and hydrogen-bonding capacity . For procurement decisions, the target compound's more extensive vendor network and well-characterized hydrochloride salt form reduce supply chain risk compared to niche regioisomers.

Chemical procurement Building block sourcing Purity benchmarking

Optimal Application Scenarios for O-(Piperidin-3-yl)hydroxylamine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring a 3-Vector Aminooxy Warhead for Covalent PLP-Dependent Enzyme Targeting

When designing fragment libraries targeting pyridoxal-5'-phosphate (PLP)-dependent enzymes such as ornithine decarboxylase (ODC), GABA aminotransferase, or other fold-type I PLP enzymes, O-(piperidin-3-yl)hydroxylamine hydrochloride provides a conformationally restrained aminooxy warhead with a 3-substitution geometry that is physically distinct from 4-substituted regioisomers. The aminooxy group forms a stable oxime with the PLP cofactor, while the piperidine NH offers a secondary anchoring point for salt-bridge interactions with active-site carboxylate residues [1]. The patent-established ODC IC50 range of 0.21–6.1 µM for the aminooxy-piperidine class validates this approach, and the 3-position attachment enables fragment growing along vectors inaccessible to the 4-isomer, as discussed in Section 3, Evidence Item 1.

Synthesis of Piperidine-Containing Hydroxamic Acids for HDAC Inhibitor or Metal-Chelating Agent Development

The hydroxylamine moiety of the target compound can be directly acylated with carboxylic acids or acid chlorides to generate O-substituted hydroxamic acids (R-CO-NH-O-piperidine). These constructs are valuable as zinc-binding groups in histone deacetylase (HDAC) inhibitors or as iron-chelating moieties in siderophore mimetics. The 3-position attachment of the hydroxamic acid to the piperidine ring provides a distinct spatial orientation compared to 4-substituted variants, which is critical when the piperidine nitrogen is used for additional pharmacophoric interactions (e.g., H-bonding with HDAC rim residues). The mono-hydrochloride salt ensures clean 1:1 coupling stoichiometry without the need for base adjustment, as established in the commercial purity benchmarking (Section 3, Evidence Item 4). The predicted pKa of the piperidine NH (~9-10) supports protonation at physiological pH, enabling potential lysosomal targeting in PROTAC designs [2].

PROTAC Linker or E3 Ligase Ligand Precursor Requiring a Piperidine Exit Vector with Orthogonal Reactivity

In proteolysis-targeting chimera (PROTAC) design, the aminooxy group serves as a bioorthogonal handle for oxime ligation to aldehyde/ketone-functionalized target-protein ligands, while the piperidine NH can be elaborated with E3 ligase-recruiting moieties (e.g., VHL or cereblon ligands). The 3-substitution pattern places these two reactive handles in a defined spatial relationship (~2.5 Å through-bond distance) that differs fundamentally from the 4-substituted regioisomer's geometry (~3.7 Å). This differential vector orientation can be exploited to fine-tune the ternary complex geometry between target protein, PROTAC, and E3 ligase, which is a critical determinant of degradation efficiency. The rotatable bond count of 1 ensures limited conformational flexibility, potentially enhancing the formation of stable ternary complexes compared to more flexible O-alkyl hydroxylamine linkers (e.g., O-benzylhydroxylamine, which has 3 rotatable bonds) [3].

Chemical Biology Probe Development for Polyamine Pathway Enzymology

For researchers investigating polyamine biosynthesis and its role in cell proliferation, O-(piperidin-3-yl)hydroxylamine hydrochloride serves as a scaffold for developing activity-based probes or inhibitor tool compounds targeting ODC and related enzymes. The aminooxy-piperidine class has demonstrated antiproliferative activity in human T24 bladder carcinoma cells, providing a phenotypic anchor for further SAR exploration [1]. The 3-substitution pattern, with its inherent chirality at the point of attachment, enables the synthesis of enantiomerically pure derivatives (R or S configuration) for stereochemical SAR studies—a capability not available with the achiral 4-substituted regioisomer. This is particularly valuable when exploring the stereochemical preferences of the ODC active site or when developing isoform-selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(piperidin-3-yl)hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.